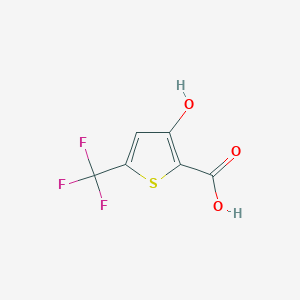

3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O3S/c7-6(8,9)3-1-2(10)4(13-3)5(11)12/h1,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDRKKLIQLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374752 | |

| Record name | 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217959-85-8 | |

| Record name | 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217959-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted thiophene core, featuring both a hydroxyl and a trifluoromethyl group, makes it a versatile building block for the synthesis of a variety of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the hydroxyl and carboxylic acid moieties provide key points for further chemical modification and interaction with biological targets. This document provides a comprehensive technical overview of a viable synthetic pathway to this valuable compound, including detailed experimental protocols and data.

Synthesis Pathway: The Fiesselmann Thiophene Synthesis

A primary and effective route for the synthesis of this compound is the Fiesselmann thiophene synthesis . This classical reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base to construct the 3-hydroxythiophene-2-carboxylate core.[1][2] The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

The proposed synthetic pathway can be outlined in two main stages:

-

Stage 1: Fiesselmann Condensation - The reaction of ethyl 4,4,4-trifluoro-2-butynoate with a thioglycolate ester (e.g., methyl thioglycolate) to form ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate.

-

Stage 2: Hydrolysis - The conversion of the ethyl ester intermediate to the final this compound.

The overall synthetic scheme is depicted below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate (Fiesselmann Condensation)

This stage follows the general principles of the Fiesselmann thiophene synthesis.[1][2] The reaction involves the base-catalyzed Michael addition of the thioglycolate to the activated alkyne, followed by an intramolecular Dieckmann-type condensation to form the thiophene ring.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Ethyl 4,4,4-trifluoro-2-butynoate | 166.09 |

| Methyl thioglycolate | 106.14 |

| Sodium Methoxide (NaOMe) | 54.02 |

| Methanol (anhydrous) | 32.04 |

| Diethyl ether | 74.12 |

| Hydrochloric acid (HCl) | 36.46 |

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The solution is then cooled in an ice bath.

-

A solution of methyl thioglycolate in anhydrous methanol is added dropwise to the cooled sodium methoxide solution with continuous stirring.

-

Following the addition of the thioglycolate solution, a solution of ethyl 4,4,4-trifluoro-2-butynoate in anhydrous methanol is added dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is then acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Stage 2: Synthesis of this compound (Hydrolysis)

The final step involves the hydrolysis of the ester group of the intermediate to the corresponding carboxylic acid.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | 254.19 |

| Sodium Hydroxide (NaOH) | 40.00 |

| Ethanol | 46.07 |

| Water | 18.02 |

| Hydrochloric acid (HCl) | 36.46 |

Procedure:

-

Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A solution of sodium hydroxide in water is added to the flask.

-

The reaction mixture is heated to reflux and stirred for a period of 2-6 hours, with the reaction progress monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2, resulting in the precipitation of the final product.

-

The solid is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum to afford this compound.

-

The product can be further purified by recrystallization from an appropriate solvent if necessary.

Expected Yield: The hydrolysis of esters to carboxylic acids is typically a high-yielding reaction, often exceeding 90%.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Ethyl 4,4,4-trifluoro-2-butynoate | C₆H₅F₃O₂ | 166.09 | Colorless liquid | 79424-03-6 |

| Methyl thioglycolate | C₃H₆O₂S | 106.14 | Colorless liquid | 2365-48-2 |

| Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate | C₈H₇F₃O₃S | 254.19 | Solid | N/A |

| This compound | C₆H₃F₃O₃S | 212.15 | Solid | 217959-85-8[4] |

Table 2: Summary of Reaction Conditions (Proposed)

| Stage | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Fiesselmann Condensation | Ethyl 4,4,4-trifluoro-2-butynoate, Methyl thioglycolate, NaOMe | Methanol | 0 to Reflux | 2-4 |

| 2 | Hydrolysis | Ethyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate, NaOH | Ethanol/Water | Reflux | 2-6 |

Logical Workflow for Synthesis and Purification

References

3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid CAS number 217959-85-8

An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS: 217959-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 217959-85-8), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This guide consolidates available physicochemical data, outlines a detailed potential synthesis protocol, and explores its prospective biological activities based on the known properties of related thiophene and trifluoromethyl-containing molecules. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and the development of novel chemical entities.

Chemical and Physical Properties

This compound is an organic compound characterized by a thiophene ring substituted with hydroxyl, carboxylic acid, and trifluoromethyl groups.[1][2] The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's chemical stability, reactivity, and biological properties.[3]

| Property | Value | Reference |

| CAS Number | 217959-85-8 | [1][2] |

| Molecular Formula | C₆H₃F₃O₃S | [1][2] |

| Molecular Weight | 212.15 g/mol | [1][2] |

| Melting Point | 132°C | [1] |

| Synonyms | 5-(trifluoromethyl)-3-hydroxythiophene-2-carboxylic acid; 2-Thiophenecarboxylic acid, 3-hydroxy-5-(trifluoromethyl)- | [1] |

| Storage Temperature | 2-8°C, Sealed in dry, dark place | [3] |

Synthesis and Experimental Protocols

While specific large-scale synthesis documentation for this compound is not widely published, a plausible and efficient route can be extrapolated from established organometallic chemistry principles applied to similar thiophene derivatives. The following protocol is a representative method based on the lithiation and subsequent carboxylation of a suitable thiophene precursor.[4]

Proposed Synthesis Workflow

The logical workflow for the synthesis involves the selective deprotonation of the thiophene ring at the 2-position, followed by quenching with carbon dioxide to install the carboxylic acid group.

Caption: Proposed synthesis workflow for the target compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

3-Hydroxy-5-(trifluoromethyl)thiophene (starting material)

-

n-Butyl lithium (1.6 M solution in hexane)

-

Dry diethyl ether

-

Solid carbon dioxide (crushed)

-

Concentrated hydrochloric acid

-

Water (deionized)

-

Ethanol (for crystallization)

-

Nitrogen gas supply

-

Standard glassware (oven-dried)

Procedure:

-

Under an inert atmosphere of dry nitrogen, add a solution of 3-Hydroxy-5-(trifluoromethyl)thiophene in dry diethyl ether to a stirred solution of n-butyl lithium in dry ether at 0°C. The addition should be performed dropwise to control the exothermic reaction.

-

Stir the resulting mixture at 0°C for approximately 2 hours to ensure complete lithiation at the 2-position of the thiophene ring.

-

Pour the reaction mixture onto an excess of crushed solid carbon dioxide mixed with ether. This step serves to quench the lithiated intermediate, forming the corresponding carboxylate salt.

-

Allow the excess carbon dioxide to evaporate completely.

-

Perform a liquid-liquid extraction by shaking the mixture with water. Separate the aqueous layer, which now contains the lithium carboxylate salt.

-

Acidify the separated aqueous layer by carefully adding concentrated hydrochloric acid until a solid precipitate forms.

-

Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts.

-

Purify the crude product by crystallization from a suitable solvent, such as ethanol, to yield this compound.[4]

Potential Biological Activities and Applications

This molecule serves as a key starting material for the synthesis of more complex indazolyl ester and amide derivatives.[1] The structural motifs present in the compound—the thiophene ring and the trifluoromethyl group—are associated with a wide range of biological activities in other molecules.

Structure-Activity Relationship Insights

The combination of a thiophene core, often found in pharmacologically active compounds, with a trifluoromethyl group, known to enhance metabolic stability and receptor binding affinity, suggests significant therapeutic potential.[3][5]

Caption: Potential structure-activity relationships.

-

Anti-inflammatory Activity: The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to confer potent anti-inflammatory properties.[5] Studies on related trifluoromethyl thioxanthone analogues have shown significant COX-2 inhibition, with IC₅₀ values ranging from 6.5 to 27.4 nM.[5]

-

Antioxidant Activity: Thiophene-2-carboxamide derivatives have demonstrated notable antioxidant properties.[6] For instance, certain 3-hydroxy thiophene-2-carboxamide derivatives show moderate radical scavenging activity (28.4–54.9% inhibition), while 3-amino analogues exhibit even higher inhibition (up to 62.0%).[6]

-

Antimicrobial Activity: Thiophene-based compounds are known to possess a broad spectrum of antimicrobial capabilities against both Gram-positive and Gram-negative bacteria.[6][7]

-

Anticancer Potential: A trifluoromethyl thioxanthone analogue demonstrated potent anticancer activity against HeLa cells with an IC₅₀ of 87.8 nM, highlighting the potential of such fluorinated heterocycles in oncology research.[5]

Summary of Bioactivity in Related Compounds

The following table summarizes quantitative data from studies on structurally related compounds, providing context for the potential efficacy of this compound derivatives.

| Compound Class | Assay | Target/Cell Line | Result | Reference |

| Trifluoromethyl Thioxanthone Analogues | COX-2 Inhibition | - | IC₅₀: 6.5 - 27.4 nM | [5] |

| Trifluoromethyl Thioxanthone Analogue | Anticancer | HeLa Cells | IC₅₀: 87.8 nM | [5] |

| 3-Amino Thiophene-2-carboxamide | DPPH Scavenging | - | 62.0% Inhibition | [6] |

| 3-Hydroxy Thiophene-2-carboxamide | DPPH Scavenging | - | 28.4 - 54.9% Inhibition | [6] |

Representative Experimental Protocol: Antioxidant Assay

To evaluate the potential antioxidant activity of the title compound or its derivatives, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard and reliable method.

Objective: To determine the free radical scavenging activity of the test compound.

Materials:

-

Test compound (this compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Trolox or Ascorbic Acid (positive control)

-

96-well microplate

-

UV-Vis microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain various test concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a similar dilution series for the positive control (Trolox).

-

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[5][6]

-

References

- 1. 3-Hydroxy-5-trifluoromethylthiophene-2-carboxylic CAS#: 217959-85-8 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Buy 5-(Trifluoromethyl)thiophene-2-carboxylic acid (EVT-321480) | 128009-32-5 [evitachem.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

The Ascendant Therapeutic Potential of Trifluoromethylthiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of parent compounds. Among these, trifluoromethylthiophene derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current state of research into these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for the scientific community.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylthiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and EGFR pathways.

Quantitative Anticancer Data

The in vitro anticancer activity of various trifluoromethylthiophene and related trifluoromethyl-containing heterocyclic derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375) | <50 | [3] |

| Amelanotic Melanoma (C32) | <50 | [3] | ||

| Prostate Cancer (DU145) | <50 | [3] | ||

| Breast Cancer (MCF-7/WT) | <50 | [3] | ||

| Thiophene-Quinoline Hybrids | Phenyl derivative | Cervical Cancer (HeLa) | Potent and Selective | [4] |

| Breast Cancer (MCF-7) | Potent and Selective | [4] | ||

| 5-Trifluoromethylpyrimidine Derivatives | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | Lung Cancer (A549) | 0.35 | [1] |

| Breast Cancer (MCF-7) | 3.24 | [1] | ||

| Prostate Cancer (PC-3) | 5.12 | [1] | ||

| 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives | Compound 13g | Lung Cancer (A549) | 0.20 ± 0.05 | [5] |

| Breast Cancer (MCF-7) | 1.25 ± 0.11 | [5] | ||

| Cervical Cancer (HeLa) | 1.03 ± 0.24 | [5] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] Several trifluoromethylthiophene derivatives have been identified as potent inhibitors of this pathway, making it a key target for their anticancer effects.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Trifluoromethylthiophene derivatives have shown promising activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of selected trifluoromethylthiophene and related derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | Compound 25 | Staphylococcus epidermidis | 1.56 | [9] |

| Enterococcus faecium | 0.78 | [9] | ||

| Compound 30 | Gram-positive strains | 6.25 | [9] | |

| Trifluoromethyl-substituted thiophenes | Various | Candida albicans | 64 - 128 | [2] |

| Escherichia coli | - | [2] | ||

| Staphylococcus aureus | - | [2] | ||

| Trifluoromethyl/Trifluoromethoxy Chalcones | Compound A3 | Escherichia coli | - | [10] |

| Proteus vulgaris | - | [10] | ||

| Candida albicans | - | [10] | ||

| Aspergillus niger | - | [10] | ||

| Compound B3 | Escherichia coli | - | [10] | |

| Proteus vulgaris | - | [10] | ||

| Candida albicans | - | [10] | ||

| Aspergillus niger | - | [10] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of test compounds using the agar well diffusion method.

Neuroprotective Effects: A Frontier in Neurological Disorders

Emerging evidence suggests that trifluoromethyl-containing compounds may offer neuroprotective benefits, potentially through the modulation of pathways involved in oxidative stress and inflammation. The Nrf2 pathway is a key regulator of the cellular antioxidant response and a promising target for neuroprotective therapies.

Signaling Pathway: Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can protect neurons from oxidative damage, a common feature of neurodegenerative diseases.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Trifluoromethylthiophene derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylthiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound in an agar plate seeded with a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Trifluoromethylthiophene derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of the agar plate using a sterile swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells. A solvent control should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion

Trifluoromethylthiophene derivatives represent a versatile and highly promising class of bioactive molecules with significant potential in the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and potential neuroprotective activities warrant further investigation. The data and protocols presented in this technical guide are intended to facilitate and inspire future research in this exciting field, ultimately paving the way for the clinical translation of these potent compounds. Further exploration into their mechanisms of action, structure-activity relationships, and in vivo efficacy will be crucial in realizing their full therapeutic potential.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TfOH-promoted multichannel transformations of trifluoromethyl side chain substituted thiophene and furan families to access antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the anticipated spectroscopic characteristics based on the analysis of its functional groups and comparison with similar thiophene derivatives. It also presents generalized experimental protocols for acquiring such data.

Molecular Structure

IUPAC Name: this compound CAS Number: 217959-85-8[1] Molecular Formula: C₆H₃F₃O₃S[1] Molecular Weight: 212.15 g/mol [1]

The structure consists of a thiophene ring substituted with a carboxylic acid group at position 2, a hydroxyl group at position 3, and a trifluoromethyl group at position 5. The presence of these functional groups dictates the expected spectroscopic behavior of the molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-14 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~9-11 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~7.5-7.8 | Singlet or Quartet | 1H | Thiophene ring proton (H4) |

Note: The exact chemical shift of the thiophene proton will be influenced by the electron-withdrawing effects of the adjacent trifluoromethyl group. The acidic protons of the carboxylic acid and hydroxyl groups are exchangeable with D₂O and may appear as broad signals.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | Carboxylic acid carbon (-COOH) |

| ~150-160 | Thiophene ring carbon (C3-OH) |

| ~140-150 | Thiophene ring carbon (C2-COOH) |

| ~120-130 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~115-125 | Thiophene ring carbon (C5-CF₃) |

| ~110-120 | Thiophene ring carbon (C4) |

Note: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 3200-3600 | Broad | O-H stretch (hydroxyl) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=C stretch (thiophene ring) |

| 1100-1350 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 and ~1430 | Medium | In-plane O-H bend coupled with C-O stretch |

Note: The broadness of the O-H stretching bands is due to hydrogen bonding.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212 | [M]⁺, Molecular ion |

| 195 | [M-OH]⁺ |

| 167 | [M-COOH]⁺ |

| 143 | [M-CF₃]⁺ |

Note: The fragmentation pattern will be influenced by the ionization method used. The presence of fluorine and sulfur isotopes may lead to characteristic isotopic patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can affect the chemical shifts of labile protons.

-

¹H NMR Acquisition:

-

Use a standard 400 or 500 MHz NMR spectrometer.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

IR Spectrum Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Mass Spectrum Acquisition:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for observing the molecular ion, while EI can provide more fragmentation information.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships of the information obtained.

References

Stability and Storage of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid. The information is compiled from publicly available safety data sheets and general chemical stability testing protocols. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to ensure the integrity and proper handling of this compound.

Chemical Stability Profile

This compound is a chemically stable compound under standard ambient conditions (room temperature).[1] However, like many complex organic molecules, its stability can be influenced by specific environmental factors. The trifluoromethyl group generally enhances the chemical stability of the thiophene ring structure.

To maintain the integrity of the compound, it is crucial to avoid certain conditions and materials.

Incompatible Materials and Conditions to Avoid:

-

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to degradation of the molecule.

-

Bases: As a carboxylic acid, it will react with bases.

-

Heat and Flames: Elevated temperatures and sources of ignition should be avoided to prevent thermal decomposition.[2]

-

Dust Formation: As a solid, care should be taken to avoid the generation of dust, as fine particles dispersed in the air can potentially form explosive mixtures.[1]

Recommended Storage and Handling Conditions

Proper storage is paramount to preserving the quality and shelf-life of this compound. The following table summarizes the recommended conditions based on available safety data sheets.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place. The recommended storage temperature is typically found on the product label. | [1][2][3] |

| Light | Store in a dark place. | [3] |

| Atmosphere | Store in a dry, well-ventilated area. | [1][2][4] |

| Container | Keep container tightly closed. | [1][2][3] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (gloves, eye protection). | [1][2][3][4] |

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions, including heat, humidity, light, and different pH levels.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 9)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Forced-air stability oven

-

Photostability chamber

-

pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Thermal Stress (Solid State): Place a known quantity of the solid compound in a forced-air oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Thermal Stress (Solution): Dilute the stock solution with the appropriate solvent and expose it to the same temperature conditions as the solid-state study.

-

Humidity Stress: Place a known quantity of the solid compound in a humidity chamber at a specific relative humidity (e.g., 75% RH) and temperature (e.g., 40°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

pH Stress (Hydrolysis): Dilute the stock solution with aqueous buffers at various pH levels (e.g., acidic - pH 2, neutral - pH 7, and basic - pH 9). Keep the solutions at room temperature and an elevated temperature (e.g., 60°C) and sample at various time points.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

For solid samples, dissolve them in a suitable solvent to a known concentration.

-

Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) if possible.

-

Identify potential degradation pathways based on the conditions under which degradation occurs.

-

Visual Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and optimal storage of this compound.

Caption: Recommended workflow for handling and storage.

Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available data. It is the responsibility of the user to conduct their own safety assessments and to handle this chemical in accordance with all applicable laws and regulations. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

References

The Versatile World of Substituted Thiophene Carboxylic Acids: A Technical Guide to Their Applications

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in both medicinal chemistry and materials science. When functionalized with a carboxylic acid and other substituents, this core structure gives rise to a class of molecules with a remarkable breadth of applications. This technical guide provides an in-depth exploration of the potential of substituted thiophene carboxylic acids, detailing their roles as potent enzyme inhibitors and as key components in advanced organic electronics. We present quantitative data, detailed experimental protocols, and visual representations of their mechanisms and applications to serve as a comprehensive resource for researchers in these fields.

Medicinal Chemistry Applications: A Focus on Enzyme Inhibition

Substituted thiophene carboxylic acids have emerged as a promising class of therapeutic agents, demonstrating potent and selective inhibition of various key enzymes implicated in a range of diseases. Their rigid, aromatic structure, combined with the hydrogen bonding capabilities of the carboxylic acid group, allows for specific and high-affinity interactions with enzyme active sites.

D-Amino Acid Oxidase (DAO) Inhibitors for Neurological Disorders

D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAO increases D-serine levels, thereby enhancing NMDA receptor function, which is a promising therapeutic strategy for schizophrenia and other neurological disorders. Several substituted thiophene carboxylic acids have been identified as potent DAO inhibitors.

Quantitative Data: DAO Inhibition

| Compound | Substituent(s) | IC50 (µM)[1] |

| Thiophene-2-carboxylic acid | - | 7.8 |

| Thiophene-3-carboxylic acid | - | 4.4 |

| 5-Chlorothiophene-3-carboxylic acid | 5-Chloro | 0.04 |

| 5-Methylthiophene-3-carboxylic acid | 5-Methyl | ~0.1 |

Experimental Protocol: DAO Inhibition Assay

A common method to determine the inhibitory potency of compounds against DAO is a spectrophotometric assay that measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.

Materials:

-

Recombinant human D-amino acid oxidase (hDAO)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable chromogenic/fluorogenic substrate for HRP)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compounds (substituted thiophene carboxylic acids) dissolved in DMSO

-

96-well microplate (black plates for fluorescence)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, D-serine, HRP, and Amplex® Red.

-

Add various concentrations of the test compounds to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding hDAO to all wells except the negative control.

-

Incubate the plate at 37°C, protected from light.

-

Measure the absorbance or fluorescence at appropriate wavelengths (e.g., excitation/emission of ~571/585 nm for Amplex® Red) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

Hepatitis C virus (HCV) infection is a major cause of chronic liver disease. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. Substituted thiophene carboxylic acids have been identified as a novel class of non-nucleoside inhibitors of NS5B polymerase.

Quantitative Data: HCV NS5B Polymerase Inhibition

| Compound Class | Example Substituents | IC50 (µM) |

| 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Varies | Potent inhibition of HCV polymerase and subgenomic RNA replication[2] |

| Lactam-thiophene carboxylic acids | - | Potent inhibition in replicon assays[3] |

Experimental Protocol: HCV NS5B Polymerase Assay

An in vitro assay to measure the inhibition of HCV NS5B polymerase activity typically involves monitoring the incorporation of radiolabeled or modified nucleotides into a newly synthesized RNA strand.

Materials:

-

Purified recombinant HCV NS5B polymerase

-

RNA template/primer (e.g., poly(A)/oligo(U))

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³³P]UTP) or biotinylated rNTP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Filter plates (e.g., 96-well glass fiber filter plates)

-

Scintillation counter or appropriate detection system for biotin

Procedure:

-

In a 96-well plate, add the assay buffer, RNA template/primer, and a mixture of unlabeled rNTPs.

-

Add various concentrations of the test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate the plate to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the HCV NS5B polymerase and the labeled rNTP.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled RNA.

-

Wash the filter plate to remove unincorporated labeled rNTPs.

-

Quantify the amount of incorporated label using a scintillation counter or other appropriate detection method.

-

Calculate the percent inhibition and determine the IC50 value as described for the DAO assay.

Signaling Pathway: HCV Replication and NS5B Inhibition

Caption: Inhibition of HCV replication by targeting the NS5B polymerase.

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors for Metabolic Diseases

Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic diseases such as type 2 diabetes and heart failure. The rate-limiting step in BCAA catabolism is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK-mediated phosphorylation. Therefore, inhibiting BDK enhances BCAA catabolism and is a potential therapeutic strategy for these conditions.

Quantitative Data: BDK Inhibition

| Compound | IC50 (µM) |

| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3.19[4] |

Experimental Protocol: BDK Inhibition Assay

The inhibitory activity against BDK can be measured using a kinase assay that detects the phosphorylation of its substrate, the BCKDH complex.

Materials:

-

Purified recombinant BDK

-

Purified BCKDH complex (or a peptide substrate corresponding to the BDK phosphorylation site)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Phosphocellulose paper or other means to separate phosphorylated from unphosphorylated substrate

-

Scintillation counter

Procedure:

-

To the wells of a microplate, add the kinase assay buffer, the BCKDH complex substrate, and various concentrations of the test compound.

-

Initiate the kinase reaction by adding BDK and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unreacted [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway: BCAA Catabolism and BDK Inhibition

Caption: Regulation of BCAA catabolism and the inhibitory action of BT2 on BDK.

Materials Science Applications: Engineering the Organic-Inorganic Interface

In the realm of materials science, substituted thiophene carboxylic acids are valuable for their role in organic electronics, particularly in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The carboxylic acid group serves as a versatile anchor, enabling the formation of self-assembled monolayers (SAMs) on various oxide surfaces, which is crucial for interface engineering.

Self-Assembled Monolayers (SAMs) in OFETs

The performance of OFETs is highly dependent on the interface between the gate dielectric and the organic semiconductor. Thiophene carboxylic acids can form dense, ordered SAMs on dielectric surfaces like silicon dioxide (SiO₂) or metal oxides. These SAMs can:

-

Modify the Surface Energy: The SAM can alter the surface energy of the dielectric to promote better ordering and crystallinity of the subsequently deposited organic semiconductor, leading to higher charge carrier mobility.

-

Reduce Trap States: By passivating surface hydroxyl groups and creating a smoother, more uniform interface, SAMs can reduce the density of charge trap states, which improves the on/off ratio and subthreshold swing of the transistor.

-

Tune the Threshold Voltage: The dipole moment of the SAM can induce a shift in the threshold voltage of the OFET, allowing for better control over the device's operating characteristics.

Quantitative Data: OFET Performance with Thiophene Carboxylic Acid-based SAMs

| Device Structure | Semiconductor | SAM | Mobility (cm²/Vs) | On/Off Ratio |

| Bottom-gate, Top-contact | P3HT | P3HT-COOH | 7.21 x 10⁻² | ~10⁴[5] |

Experimental Protocol: Fabrication of an OFET with a Thiophene Carboxylic Acid-based SAM

Materials:

-

Substrate (e.g., heavily doped silicon with a thermally grown SiO₂ layer)

-

Thiophene carboxylic acid derivative for SAM formation (e.g., a long-alkyl-chain substituted thiophene carboxylic acid)

-

Solvent for SAM deposition (e.g., anhydrous toluene or isopropanol)

-

Organic semiconductor (e.g., poly(3-hexylthiophene-2,5-diyl), P3HT)

-

Solvent for semiconductor deposition (e.g., chloroform or chlorobenzene)

-

Source and drain electrode material (e.g., gold)

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning: The Si/SiO₂ substrate is rigorously cleaned by ultrasonication in a series of solvents (e.g., acetone, isopropanol) and then treated with a piranha solution or UV/ozone to create a hydrophilic surface with hydroxyl groups.

-

SAM Deposition: The cleaned substrate is immersed in a dilute solution of the thiophene carboxylic acid in an anhydrous solvent for a specific duration (e.g., 12-24 hours) to allow for the formation of the SAM. The carboxylic acid groups anchor to the SiO₂ surface.

-

Rinsing and Annealing: The substrate is then rinsed with the solvent to remove any physisorbed molecules and may be annealed at a moderate temperature to improve the ordering of the SAM.

-

Semiconductor Deposition: A solution of the organic semiconductor is deposited onto the SAM-treated substrate using a technique like spin-coating or drop-casting. The substrate is then annealed to promote the formation of a crystalline thin film.

-

Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor film through a shadow mask using thermal evaporation.

-

Device Characterization: The electrical characteristics of the OFET (output and transfer curves) are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum). From these measurements, key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage are extracted.

Experimental Workflow: OFET Fabrication

Caption: General workflow for the fabrication of an OFET using a thiophene carboxylic acid-based SAM.

Synthesis of Key Substituted Thiophene Carboxylic Acids

The synthesis of substituted thiophene carboxylic acids can be achieved through various organic chemistry methodologies. The choice of synthetic route depends on the desired substitution pattern.

Synthesis of 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic Acids

A common approach to this class of compounds is the Gewald reaction , which is a one-pot synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor [1][6][7]

Materials:

-

A suitable ketone or aldehyde

-

An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine or diethylamine)

-

A solvent (e.g., ethanol or DMF)

Procedure:

-

To a reaction vessel, add the ketone/aldehyde, the activated nitrile, and the solvent.

-

Add the basic catalyst and stir the mixture.

-

Add elemental sulfur in portions.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated solid, the 2-aminothiophene derivative, is collected by filtration, washed with water, and dried.

-

This 2-aminothiophene can then be further functionalized, for example, by reaction with an arylsulfonyl chloride to form the sulfonamide, followed by other modifications to introduce the phenyl group and convert the nitrile or ester to a carboxylic acid.

Synthesis of Substituted Thiophenes via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the thiophene ring.

Experimental Protocol: Suzuki Coupling for Aryl-substituted Thiophenes [8][9][10][11]

Materials:

-

A bromo- or iodo-substituted thiophene carboxylic acid (or its ester)

-

An arylboronic acid or arylboronic acid pinacol ester

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

A solvent system (e.g., toluene/water, dioxane/water, or DME)

Procedure:

-

In a reaction flask, combine the halogenated thiophene derivative, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and perform a work-up, typically involving extraction with an organic solvent and washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired aryl-substituted thiophene carboxylic acid (or ester, which can then be hydrolyzed to the acid).

Conclusion

Substituted thiophene carboxylic acids represent a versatile and highly valuable class of compounds with significant potential in both drug discovery and materials science. Their utility as potent and selective enzyme inhibitors offers promising avenues for the development of new therapeutics for a range of diseases. In parallel, their ability to form well-ordered self-assembled monolayers makes them key components in the advancement of organic electronic devices. The synthetic accessibility and the tunability of their properties through various substitution patterns ensure that substituted thiophene carboxylic acids will continue to be an active and fruitful area of research for chemists, biologists, and materials scientists. This guide has provided a foundational overview of their applications, supported by quantitative data and detailed experimental protocols, to empower further innovation in these exciting fields.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" event for this molecule is not prominently documented in the scientific literature, its history is intrinsically linked to the development of synthetic methodologies for polysubstituted thiophenes and their subsequent application in drug discovery. This document details its physicochemical properties, outlines a probable synthetic pathway based on established reactions, and explores its primary application as a key structural motif in the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

Introduction and Physicochemical Properties

This compound is a trifluoromethyl-substituted hydroxythiophene carboxylic acid. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity in biological targets, making it an attractive scaffold for medicinal chemistry. Its core structure is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 217959-85-8 |

| Molecular Formula | C₆H₃F₃O₃S |

| Molecular Weight | 212.15 g/mol |

| Appearance | Solid (predicted) |

| Synonyms | 5-(trifluoromethyl)-3-hydroxythiophene-2-carboxylic acid |

Probable Synthetic Pathway: The Fiesselmann Thiophene Synthesis

The synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives is classically achieved through the Fiesselmann thiophene synthesis . This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base.[1][2] This methodology provides a regiocontrolled route to this class of compounds.

A plausible synthetic route to this compound via the Fiesselmann synthesis is depicted below. The key starting materials would be a suitable trifluoromethyl-substituted acetylenic ester and a thioglycolate.

Caption: Proposed Fiesselmann synthesis pathway for the target compound.

Generalized Experimental Protocol for Fiesselmann Synthesis

The following is a generalized experimental protocol for the synthesis of a 3-hydroxy-2-thiophenecarboxylate, which can be adapted for the specific synthesis of the title compound.

-

Michael Addition: The α,β-acetylenic ester (1 equivalent) and the thioglycolic acid ester (1 equivalent) are dissolved in a suitable aprotic solvent (e.g., methanol, ethanol).

-

Base-catalyzed Cyclization: A solution of a base, such as sodium methoxide in methanol (1 equivalent), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C). The reaction is then typically stirred at room temperature or gently heated to drive the intramolecular condensation.

-

Work-up and Tautomerization: After completion of the reaction (monitored by TLC), the mixture is acidified. The resulting enol ester readily tautomerizes to the more stable 3-hydroxythiophene derivative.

-

Ester Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

-

Purification: The final product is purified by recrystallization or column chromatography.

Application in Drug Discovery: Inhibition of HCV NS5B Polymerase

Thiophene-2-carboxylic acid derivatives have been extensively investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[3][4] This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[4] Non-nucleoside inhibitors (NNIs) of NS5B, such as those based on the thiophene scaffold, bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis.[4][5]

This compound serves as a valuable starting material for the synthesis of these potent antiviral agents. The carboxylic acid moiety provides a convenient handle for the introduction of various amide substituents to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of the inhibitors.

Caption: Mechanism of HCV NS5B polymerase inhibition by thiophene-based compounds.

Representative Biological Activity

Table 2: Representative Biological Activity of Thiophene-based HCV NS5B Inhibitors

| Compound ID | R Group (Modification at Carboxylic Acid) | NS5B IC₅₀ (nM) | HCV Replicon EC₅₀ (nM) |

| 1 | -NH-SO₂-Aryl | 50 - 200 | 100 - 500 |

| 2 | -N(Me)-CH₂-Aryl | 20 - 100 | 50 - 250 |

| 3 | -N(Et)-CH₂-Heteroaryl | 10 - 50 | 25 - 100 |

| 4 | Lactam-containing side chain | 5 - 20 | 10 - 50 |

Note: The data in this table is illustrative and compiled from various sources on thiophene-based HCV inhibitors to show general trends in activity. IC₅₀ is the half-maximal inhibitory concentration against the isolated enzyme, and EC₅₀ is the half-maximal effective concentration in a cell-based viral replication assay.[3][5]

Conclusion

This compound represents a key building block in modern medicinal chemistry. Its historical significance is tied to the development of robust synthetic methods for functionalized thiophenes, such as the Fiesselmann synthesis. The primary application of this compound and its derivatives has been in the pursuit of novel antiviral agents, particularly as inhibitors of the HCV NS5B polymerase. The trifluoromethyl group and the versatile carboxylic acid handle make it a valuable scaffold for further optimization and development of new therapeutic agents. Future research may explore the utility of this compound in the development of inhibitors for other enzymatic targets where its unique structural and electronic features can be exploited.

References

- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 2. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]

- 3. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and predictive overview of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages established chemical principles and data from analogous structures to propose synthetic routes, predict spectroscopic characteristics, and outline a detailed workflow for its theoretical investigation using computational methods. This guide is intended to serve as a foundational resource to stimulate and inform future experimental and computational research on this promising heterocyclic compound.

Introduction

Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials, owing to their diverse biological activities and unique electronic properties. The introduction of a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position of the thiophene-2-carboxylic acid scaffold is anticipated to significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The trifluoromethyl group, a well-known bioisostere for the methyl group, can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The hydroxyl group can participate in hydrogen bonding, a critical interaction in molecular recognition. This guide explores the theoretical underpinnings of this compound to provide a robust framework for its future investigation.

Molecular Properties

A summary of the key predicted and known properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃O₃S | [Calculated] |

| Molecular Weight | 212.15 g/mol | [Calculated] |

| CAS Number | 217959-85-8 | [Public Record] |

| Predicted Melting Point | 132°C | [1] |

| Predicted Boiling Point | 304.9 °C at 760 mmHg | [1] |

| Predicted Density | 1.719 g/cm³ | [1] |

| Predicted LogP | 2.17 | [1] |

Table 1: Predicted Physicochemical Properties

Proposed Synthesis

While a specific, validated synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted thiophenes. A potential pathway could involve the construction of the thiophene ring followed by functional group interconversion.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted precursor, such as a 1,4-dicarbonyl compound, which can undergo a Paal-Knorr thiophene synthesis.[2][3] The trifluoromethyl group can be introduced early in the synthesis.

Figure 1: Proposed Retrosynthetic Pathway. This diagram illustrates a potential high-level strategy for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for thiophene synthesis.[3][4][5] Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

-

Synthesis of a 1,4-dicarbonyl precursor: A trifluoromethylated β-ketoester is reacted with an α-haloketone in the presence of a base to yield the 1,4-dicarbonyl intermediate.

-

Paal-Knorr Thiophene Synthesis: The 1,4-dicarbonyl compound is treated with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an inert solvent (e.g., toluene) under reflux to form the thiophene ring.

-

Hydrolysis: If the carboxylic acid is protected as an ester, it is deprotected via hydrolysis using a base (e.g., NaOH or LiOH) followed by acidification.

-

Purification: The final product is purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from similar compounds.[6][7]

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic proton on the thiophene ring (singlet, ~7.0-7.5 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm).- Broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Thiophene ring carbons (various shifts, with the carbon attached to the CF₃ group showing a quartet due to C-F coupling).- Trifluoromethyl carbon (quartet, ~120-130 ppm). |

| ¹⁹F NMR | - Singlet for the CF₃ group. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- O-H stretch from the hydroxyl group (~3200-3600 cm⁻¹).- C-F stretching vibrations (~1100-1350 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 212.- Fragmentation pattern showing loss of COOH (m/z = 167) and CF₃ (m/z = 143). |

Table 2: Predicted Spectroscopic Data

Theoretical Studies: A Computational Workflow

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.[8][9][10] A typical workflow for the theoretical study of this compound is outlined below.

Figure 2: DFT Computational Workflow. A standard workflow for the theoretical investigation of an organic molecule.

Detailed Computational Protocol

-

Structure Preparation: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.[10][11]

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Structure Analysis: A single-point energy calculation is performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.

-

Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution and intramolecular interactions.

-

Potential Applications and Future Directions

Based on the structural features and the known activities of related thiophene derivatives, this compound and its derivatives could be explored for a variety of applications:

-

Medicinal Chemistry: The molecule could serve as a scaffold for the development of novel anti-inflammatory, antibacterial, or anticancer agents.[12]

-

Materials Science: The electronic properties of this compound may make it a suitable building block for organic electronic materials.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of the molecule. Further computational studies could explore its interaction with biological targets through molecular docking simulations to guide the design of new therapeutic agents.

Conclusion

This technical guide provides a theoretical framework for the study of this compound. By proposing a synthetic pathway, predicting its spectroscopic properties, and outlining a detailed computational workflow, this document aims to facilitate and accelerate future research into this promising compound. The insights provided herein are intended to be a valuable resource for researchers in academia and industry who are interested in exploring the potential of novel thiophene derivatives.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. Paal-Knorr Thiophene Synthesis [vrchemistry.chem.ox.ac.uk]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. 3-Hydroxythiophene-2-carboxylic acid | 5118-07-0 [chemicalbook.com]

- 5. Thiophene synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. baranlab.org [baranlab.org]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. dft.uci.edu [dft.uci.edu]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals